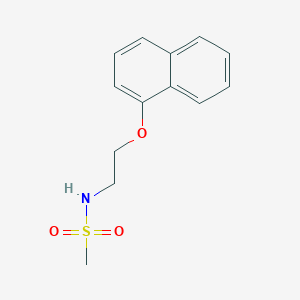
Methyl 2-amino-2-(2,6-difluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-2-(2,6-difluorophényl)acétate de méthyle est un composé chimique de formule moléculaire C9H9F2NO2. Il se caractérise par la présence d’un groupe amino et de deux atomes de fluor liés à un cycle phényle, ainsi que par un groupe ester méthylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-amino-2-(2,6-difluorophényl)acétate de méthyle implique généralement la réaction du 2,6-difluorobenzaldéhyde avec le chlorhydrate de l’ester méthylique de la glycine en présence d’une base telle que l’hydroxyde de sodium. La réaction se déroule via la formation d’un intermédiaire imine, qui est ensuite réduit pour donner le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l’efficacité et le rendement du procédé. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-2-(2,6-difluorophényl)acétate de méthyle subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le composé peut être réduit pour former l’amine correspondante.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation de l’amine correspondante.
Substitution : Formation de dérivés phényliques substitués.
Applications de recherche scientifique
Le 2-amino-2-(2,6-difluorophényl)acétate de méthyle possède plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
Methyl 2-amino-2-(2,6-difluorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action du 2-amino-2-(2,6-difluorophényl)acétate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que les atomes de fluor peuvent améliorer la lipophilie et la stabilité métabolique du composé. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant aux effets observés du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3-amino-2,6-difluorophényl)acétate de méthyle
- 2-(4-amino-2,5-difluorophényl)acétate de méthyle
- [[[2-[(2,6-Dichlorophényl)amino]phényl]acétyl]oxy]acétate de méthyle
Unicité
Le 2-amino-2-(2,6-difluorophényl)acétate de méthyle est unique en raison du positionnement spécifique des groupes amino et fluor sur le cycle phényle, ce qui peut influer sur sa réactivité et ses interactions avec les cibles biologiques. Cette structure distincte peut entraîner des propriétés pharmacologiques et chimiques différentes par rapport aux composés similaires .
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
methyl 2-amino-2-(2,6-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3 |
Clé InChI |
GXMZVLXPZSATTL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=C(C=CC=C1F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-](/img/structure/B12125355.png)


![6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12125364.png)
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12125375.png)
![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)




![3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B12125423.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B12125424.png)
![(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone](/img/structure/B12125432.png)
